Poly(ethylene glycol) divinyl ether
Overview
Description
Poly(ethylene glycol) divinyl ether is a useful research compound. Its molecular formula is C4H10O3 and its molecular weight is 106.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 106.062994177 g/mol and the complexity rating of the compound is 16.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethane-1,2-diol, also known as Ethylene glycol, is primarily used as a raw material in the manufacture of polyester fibers and for antifreeze formulations . It has bactericidal activity and is often used as a topical disinfectant . It also alters the membranes of neurons, their ion channels, enzymes, and receptors .
Poly(ethylene glycol) divinyl ether (PEGDVE) is a bifunctional monomer that can be used in a variety of applications such as the formation of gel polymer electrolyte for lithium-ion batteries . It is also used in the synthesis of lignin-based vitrimers built on dynamic acetal covalent networks .
Mode of Action
Ethylene glycol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate .
PEGDVE undergoes a thermally catalyzed addition reaction with softwood kraft lignin (SKL), resulting in a dynamic network based on thermally labile acetal linkages .
Biochemical Pathways
Ethylene glycol is produced from ethylene (ethene), via the intermediate ethylene oxide. Ethylene oxide reacts with water to produce ethylene glycol . This reaction can be catalyzed by either acids or bases, or can occur at neutral pH under elevated temperatures .
The synthesis of PEGDVE-based polymers involves the anionic ring-opening polymerization (AROP) of ethylene oxide (EO), with an oxirane co-monomer providing the additional functionality .
Result of Action
The result of Ethane-1,2-diol;ethenol action is the alteration of neuronal function, which can lead to changes in perception, mood, consciousness, cognition, and behavior .
The action of PEGDVE results in the formation of a dynamic network based on thermally labile acetal linkages. This network can be used in various applications, such as the formation of gel polymer electrolyte for lithium-ion batteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethane-1,2-diol;ethenol and this compound. For instance, temperature and pH can affect the rate of the reactions they are involved in . Additionally, the presence of other substances can also influence their actions .
Properties
IUPAC Name |
ethane-1,2-diol;ethenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2.C2H4O/c3-1-2-4;1-2-3/h3-4H,1-2H2;2-3H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIMOJVUFBBNHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CO.C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96734-39-3, 143780-36-3 | |
Details | Compound: 1,2-Ethanediol, polymer with ethenol | |
Record name | Ethenol, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96734-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Details | Compound: 1,2-Ethanediol, polymer with ethenol | |
Record name | 1,2-Ethanediol, polymer with ethenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143780-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
106.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96734-39-3, 50856-26-3 | |
Record name | Ethenol, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Poly(ethylene glycol) divinyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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